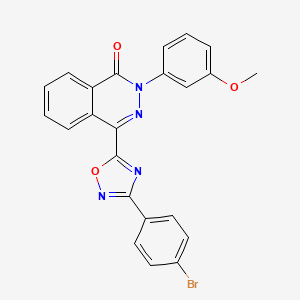

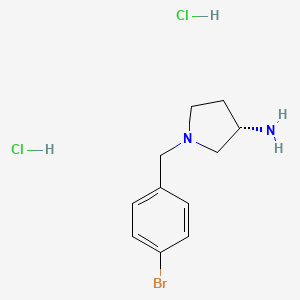

6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

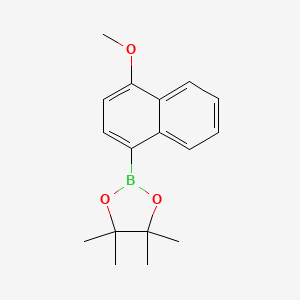

6-Chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide is a sulfonamide derivative that has been the subject of various studies to understand its synthesis, molecular structure, and properties. This compound is of interest due to its unique structure and potential applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to 6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide, involves multiple steps, including nitration, sulfonation, and amination reactions. For example, the synthesis of N-benzyl pyridyl-containing sulfonamides by reacting N-benzyl tolylsulfonamide and N-benzyl o-nitrobenzenesulfonamide with chloromethylpyridines demonstrates the complex synthesis routes employed for such compounds (Chen Wen-qi, 2010).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by their conformation and intermolecular interactions. For instance, in one study, the sulfonamide derivative exhibits a dihedral angle between the pyridine rings, highlighting the molecule's three-dimensional conformation and how it affects its properties and interactions with other molecules (P. A. Suchetan et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, leading to the synthesis of novel compounds. For example, the cross-coupling of 3-bromopyridine with sulfonamides catalyzed by CuI and di(pyridin-2-yl)propane-1,3-dione demonstrates the reactivity of such compounds and their potential for creating new molecules with specific properties (Xiaojun Han, 2010).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and applications. Studies on the crystal structure and hydrogen bonding of sulfonamide derivatives reveal insights into their solid-state properties and how these can be manipulated for specific applications (Nada Kosutić Hulita et al., 2005).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including acidity, basicity, and reactivity towards other chemical species, are determined by their functional groups and molecular structure. For example, the synthesis and enzyme inhibitory activity of novel pyridine-2,6-dicarboxamides bearing primary sulfonamide groups illustrate the potential biological activity and chemical reactivity of these compounds (N. Stellenboom & A. Baykan, 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide serves as a precursor in the synthesis of novel pyridyl-containing N-benzylsulfonamides, which have been synthesized to explore their potential applications in various fields. These compounds were obtained by reactions involving chloromethylpyridines in the presence of potassium carbonate, demonstrating the versatility of 6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide in organic synthesis (Chen Wen-qi, 2010).

Antimicrobial Agents

The compound has been utilized in the design and synthesis of pyridines and pyridine-based sulfa-drugs demonstrating antimicrobial properties. These efforts aim to produce effective agents against microbial pathogens, highlighting the importance of such compounds in addressing resistance to existing antimicrobial agents (H. El‐Sayed et al., 2017).

Antimycobacterial Agents

Research into 6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide derivatives has led to the discovery of potent inhibitors against Mycobacterium tuberculosis carbonic anhydrases, Rv1284 and Rv3273. These inhibitors show promise in developing new antimycobacterial agents with novel mechanisms of action, crucial for combating tuberculosis (O. Güzel et al., 2009).

Antimalarial Properties

The compound has also been investigated for its antimalarial properties, where derivatives have shown promising activity. This research opens pathways to new antimalarial drugs, addressing the urgent need for effective treatments against drug-resistant malaria strains (N. Colbry et al., 1984).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O4S/c12-9-3-1-7(5-10(9)16(17)18)15-21(19,20)8-2-4-11(13)14-6-8/h1-6,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWSHMFCJBGMIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)

![10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2482496.png)

![Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2482507.png)

![4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2482509.png)

![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-bromophenol](/img/structure/B2482511.png)

![4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2482512.png)